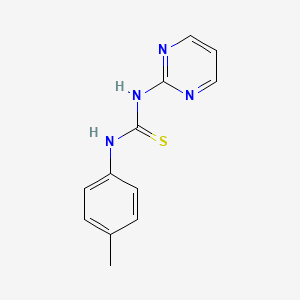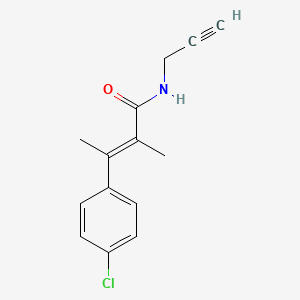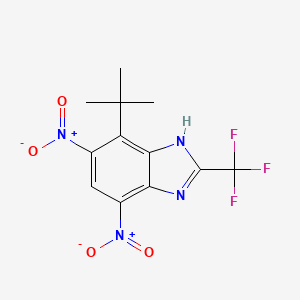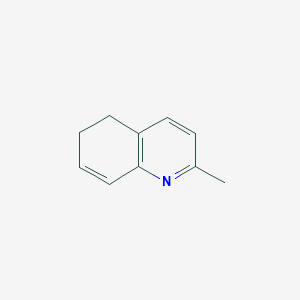
N~1~,N~3~-Dibenzyl-2,2-bis(2-cyanoethyl)propanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~3~-Dibenzyl-2,2-bis(2-cyanoethyl)propanediamide is an organic compound characterized by its unique structure, which includes two benzyl groups and two cyanoethyl groups attached to a central propanediamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Dibenzyl-2,2-bis(2-cyanoethyl)propanediamide typically involves the reaction of benzylamine with 2,2-bis(2-cyanoethyl)propanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~3~-Dibenzyl-2,2-bis(2-cyanoethyl)propanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzaldehyde and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
N~1~,N~3~-Dibenzyl-2,2-bis(2-cyanoethyl)propanediamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of N1,N~3~-Dibenzyl-2,2-bis(2-cyanoethyl)propanediamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzymatic activity. Additionally, its cyanoethyl groups can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~,N~3~-Bis(2-(benzylthio)ethyl)propanediamide: Similar structure but with sulfur atoms instead of cyano groups.
N~1~,N~3~-Dibenzyl-2-hydroxy-propane derivatives: Similar core structure with hydroxyl groups instead of cyanoethyl groups.
Uniqueness
Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a versatile compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
59709-18-1 |
|---|---|
Formule moléculaire |
C23H24N4O2 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
N,N'-dibenzyl-2,2-bis(2-cyanoethyl)propanediamide |
InChI |
InChI=1S/C23H24N4O2/c24-15-7-13-23(14-8-16-25,21(28)26-17-19-9-3-1-4-10-19)22(29)27-18-20-11-5-2-6-12-20/h1-6,9-12H,7-8,13-14,17-18H2,(H,26,28)(H,27,29) |
Clé InChI |
RGKYPXOXTXUFKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)C(CCC#N)(CCC#N)C(=O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-Phenylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B14598990.png)



![3,6,8-Trimethylbenzo[g]isoquinoline](/img/structure/B14599007.png)


![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-chlorobenzene](/img/structure/B14599019.png)

![2-Azabicyclo[3.1.0]hex-2-ene, 3,5-dimethyl-1-phenyl-](/img/structure/B14599029.png)

![[6-(1-Acetyloxy-3-methyl-5,8-dioxonaphthalen-2-yl)-3-methyl-5,8-dioxonaphthalen-1-yl] acetate](/img/structure/B14599036.png)
![N-{1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B14599045.png)
